9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a complex organic molecule with a pyrimido[2,1-f]purine core, which is a type of fused heterocyclic system containing nitrogen atoms. This core is substituted with various groups including a 2,4-dimethylphenyl group, an ethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimido[2,1-f]purine core would likely contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Adenosine Receptor Affinity and Binding Modes
Research on similar compounds, such as 9-(4-(2-(dimethylamino)ethoxy)phenyl)-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)-dione, has shown selectivity and potent antagonistic activity at the A1 adenosine receptor, with implications for neurological and cardiovascular therapies. Detailed analysis of binding cavities within adenosine receptor subtypes indicates structural variations that influence binding affinities, providing insights for targeted drug design (Szymańska et al., 2016).
Synthesis and Modification
The synthesis and evaluation of related compounds have led to advancements in creating derivatives with potential therapeutic applications. For instance, 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones have been synthesized, demonstrating the versatility of this scaffold for generating bioactive molecules (imo et al., 1995).
Anti-inflammatory Activity
Substituted analogues based on the pyrimidopurinedione ring system have shown antiinflammatory activity in models of chronic inflammation, comparable to naproxen, without the associated side effects. This underscores their potential for developing new anti-inflammatory agents (Kaminski et al., 1989).
Neuropharmacological Potential
The exploration of 8-aminoalkyl derivatives of purine-2,6-dione has identified compounds with potent 5-HT receptor affinity and psychotropic activity. These findings highlight the therapeutic potential of such compounds in treating neurological disorders (Chłoń-Rzepa et al., 2013).
Structural Analysis
The crystal structure of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate has provided insights into the conformation and interactions of purine derivatives, aiding in the understanding of their biological activity and potential for drug development (Larson et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(9-6-10-24(15)18)14-8-7-12(2)11-13(14)3/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZQVZBEYMMLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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